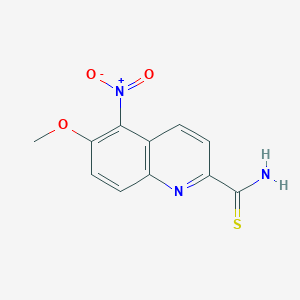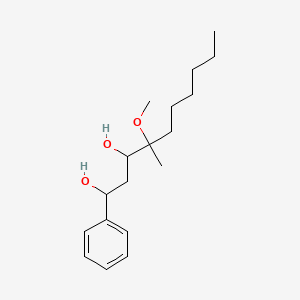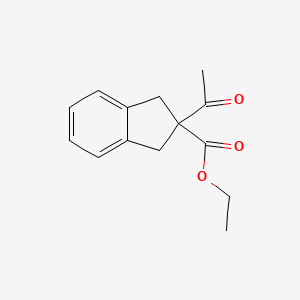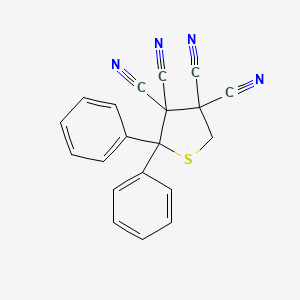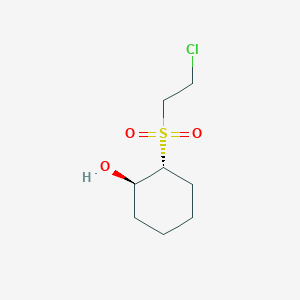
(1R,2R)-2-(2-Chloroethanesulfonyl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-(2-Chloroethanesulfonyl)cyclohexan-1-ol is a chiral compound with potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. The compound features a cyclohexane ring substituted with a hydroxyl group and a 2-chloroethanesulfonyl group, making it an interesting subject for chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(2-Chloroethanesulfonyl)cyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a stereoselective reduction to form (1R,2R)-cyclohexan-1-ol.
Sulfonylation: The hydroxyl group is then protected, and the compound is subjected to sulfonylation using 2-chloroethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Deprotection: Finally, the protecting group is removed to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-2-(2-Chloroethanesulfonyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a thiol or sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanethiol derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
(1R,2R)-2-(2-Chloroethanesulfonyl)cyclohexan-1-ol is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine
Industry
Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1R,2R)-2-(2-Chloroethanesulfonyl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2R)-2-(2-Bromoethanesulfonyl)cyclohexan-1-ol
- (1R,2R)-2-(2-Iodoethanesulfonyl)cyclohexan-1-ol
- (1R,2R)-2-(2-Methanesulfonyl)cyclohexan-1-ol
Uniqueness
(1R,2R)-2-(2-Chloroethanesulfonyl)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of the chloroethanesulfonyl group, which imparts distinct reactivity and properties compared to its analogs.
Propiedades
| 82622-18-2 | |
Fórmula molecular |
C8H15ClO3S |
Peso molecular |
226.72 g/mol |
Nombre IUPAC |
(1R,2R)-2-(2-chloroethylsulfonyl)cyclohexan-1-ol |
InChI |
InChI=1S/C8H15ClO3S/c9-5-6-13(11,12)8-4-2-1-3-7(8)10/h7-8,10H,1-6H2/t7-,8-/m1/s1 |
Clave InChI |
JLCLHKBYFVJJAD-HTQZYQBOSA-N |
SMILES isomérico |
C1CC[C@H]([C@@H](C1)O)S(=O)(=O)CCCl |
SMILES canónico |
C1CCC(C(C1)O)S(=O)(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




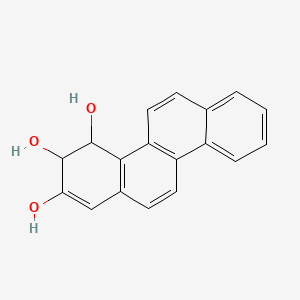

![Diethyl [1-(methanesulfonyl)ethenyl]phosphonate](/img/structure/B14414880.png)
